![molecular formula C8H10OS B1595092 2-(Ethylthio)phenol CAS No. 29549-60-8](/img/structure/B1595092.png)
2-(Ethylthio)phenol
Overview
Description
2-(Ethylthio)phenol is a chemical compound with the molecular formula C8H10OS . It has a molecular weight of 154.23 g/mol . The IUPAC name for this compound is 2-ethylsulfanylphenol .
Molecular Structure Analysis
The molecular structure of 2-(Ethylthio)phenol consists of a phenol group with an ethylthio substituent. The InChI representation of the molecule isInChI=1S/C8H10OS/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3
. Physical And Chemical Properties Analysis
2-(Ethylthio)phenol has several computed properties. It has a molecular weight of 154.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 154.04523611 g/mol . The Topological Polar Surface Area is 45.5 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- Facile Synthesis : A study by Xu et al. (2010) demonstrated the successful synthesis of 2-(Phenylthio)phenols from simple phenols and aromatic halides, highlighting a method for producing similar compounds efficiently (Xu, Wan, Mao, & Pan, 2010).
- Polynuclear Metal Complexes : Dieng et al. (2013) synthesized polynuclear nickel(II) complexes using a derivative of 2-(Ethylthio)phenol, illustrating its potential in creating complex metal structures (Dieng, Diouf, Gaye, Sall, Pérez-Lourido, Valencia, Caneschi, & Sorace, 2013).
Catalysis
- Catalytic Ethylation : Mathew et al. (2004) investigated the ethylation of phenol, producing 2-ethyl phenol as a major product, which is structurally similar to 2-(Ethylthio)phenol (Mathew, Shiju, Bokade, Rao, & Gopinath, 2004).
Photocatalysis and Photophysical Properties
- Photocatalytic Degradation : Scott et al. (2019) explored the degradation of phenol in water using photocatalysts, which can be related to the photocatalytic applications of 2-(Ethylthio)phenol (Scott, Zhao, Deng, Feng, & Li, 2019).
- Fluorescent Derivatives : Padalkar et al. (2011) synthesized fluorescent derivatives from compounds similar to 2-(Ethylthio)phenol, indicating its potential in creating photophysical materials (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Antioxidant and Antibacterial Properties
- Antioxidant and Antibacterial Studies : Ejidike and Ajibade (2015) investigated the antioxidant and antibacterial properties of metal(II) complexes of a ligand structurally related to 2-(Ethylthio)phenol (Ejidike & Ajibade, 2015).
Polymerization and Material Engineering
- Polymerization Applications : Uyama et al. (1998) discovered that phenolic moieties can be selectively reacted in the polymerization of compounds containing a hydroxyphenyl group, similar to 2-(Ethylthio)phenol. This finding has implications for creating highly reactive polymers with potential applications in various fields (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Structural and Kinetics Studies
- Complex Formation and Kinetics : Tshabalala and Ojwach (2018) studied the reactions of phenol derivatives in forming palladium complexes, which helps in understanding the chemical behavior of similar compounds like 2-(Ethylthio)phenol in complex formation and their kinetics (Tshabalala & Ojwach, 2018).
Mechanism of Action
Target of Action
As a phenolic compound, it may interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Phenolic compounds, including 2-(Ethylthio)phenol, are biosynthesized via the shikimate pathway in plants . They play key roles in alleviating stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can help protect cells from oxidative stress .
Action Environment
The action of 2-(Ethylthio)phenol, like other phenolic compounds, can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds, which can affect the compound’s stability, efficacy, and action .
properties
IUPAC Name |
2-ethylsulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJBSYKCAKKLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067479 | |
Record name | Phenol, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29549-60-8 | |
Record name | 2-(Ethylthio)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29549-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(ethylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029549608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(ethylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethylthio)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(ETHYLTHIO)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP4N96F24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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